![molecular formula C19H19N3O4S2 B2482165 Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946330-22-9](/img/new.no-structure.jpg)
Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5. The purity is usually 95%.
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Biological Activity
Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, particularly focusing on antimicrobial activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a tetrahydroquinazoline core with various functional groups that may contribute to its biological activity. The presence of the thienylmethyl group and multiple carbonyl functionalities suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds in the quinazoline family. For instance, derivatives of thiazolidinones have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The activity of these compounds often exceeds that of conventional antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (mg/mL) | MBC (mg/mL) | Bacteria Tested |
---|---|---|---|
Compound 8 | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae |
Compound 11 | 0.015 | 0.030 | Staphylococcus aureus |
Compound 12 | 0.015 | 0.030 | Escherichia coli |
The most effective compound in the study exhibited a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against Enterobacter cloacae, indicating potent antibacterial properties .
Structure-Activity Relationship (SAR)
The SAR analysis of quinazoline derivatives indicates that specific substituents significantly influence antibacterial potency. For example:
- Thienylmethyl Group : Enhances lipophilicity, improving membrane penetration.
- Carbonyl Functionalities : May interact with bacterial enzymes or receptors, disrupting cellular processes.
In a study involving thiazolidinone derivatives, it was found that modifications at the nitrogen atom significantly affected both MIC and MBC values across various bacterial strains .
Case Studies
-
Antibacterial Efficacy :
A study evaluated several derivatives against a panel of bacteria, revealing that compounds with thienyl substitutions consistently outperformed traditional antibiotics in terms of potency and spectrum of activity . -
Fungal Activity :
Similar compounds have also demonstrated antifungal properties, with effective MIC values ranging from 0.004 to 0.06 mg/mL against various fungi, suggesting a broad-spectrum antimicrobial potential . -
Docking Studies :
Molecular docking studies have indicated that these compounds can effectively bind to bacterial ribosomes or other essential proteins, providing insights into their mechanisms of action .
Scientific Research Applications
Anticancer Properties
Recent research has indicated that compounds related to the tetrahydroquinazoline structure exhibit promising anticancer activity. For instance, derivatives of similar structures have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in tumor cells .
Antimicrobial Effects
Compounds with the tetrahydroquinazoline framework have also been evaluated for their antimicrobial properties. Studies have demonstrated that these compounds possess broad-spectrum antibacterial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate significant effectiveness, suggesting that these compounds could serve as potential leads for new antibiotics .
Synthesis Techniques
The synthesis of methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. Key steps often include:
- Formation of the Tetrahydroquinazoline Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The thienylmethyl group and carboxylate functionalities are introduced via nucleophilic substitution or coupling reactions.
The detailed synthetic routes can vary significantly based on the desired purity and yield, but they generally follow established protocols in organic synthesis.
Therapeutic Applications
Given its biological activities, this compound holds potential for several therapeutic applications:
Therapeutic Area | Potential Application |
---|---|
Cancer Treatment | Anticancer agent targeting specific cell lines |
Infectious Diseases | Antibiotic development against resistant strains |
Anti-inflammatory | Potential use in managing inflammatory conditions |
Case Studies
Several studies have documented the efficacy of compounds similar to this compound:
- Anticancer Activity Against MCF-7 Cells : A study demonstrated that derivatives of tetrahydroquinazolines exhibited significant cytotoxicity against MCF-7 cells with IC50 values in low micromolar ranges .
- Antimicrobial Screening : Another research effort reported that specific derivatives showed MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as new antibacterial agents .
Properties
CAS No. |
946330-22-9 |
---|---|
Molecular Formula |
C19H19N3O4S2 |
Molecular Weight |
417.5 |
IUPAC Name |
methyl 4-oxo-3-[4-oxo-4-(thiophen-2-ylmethylamino)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-18(25)12-6-7-14-15(10-12)21-19(27)22(17(14)24)8-2-5-16(23)20-11-13-4-3-9-28-13/h3-4,6-7,9-10H,2,5,8,11H2,1H3,(H,20,23)(H,21,27) |
InChI Key |
CHBBFBQHRAKILZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC=CS3 |
solubility |
not available |
Origin of Product |
United States |
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